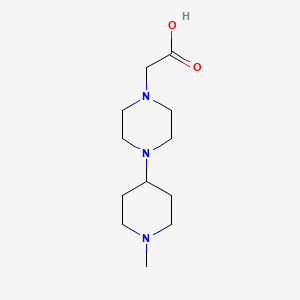

2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid

Description

Properties

Molecular Formula |

C12H23N3O2 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]acetic acid |

InChI |

InChI=1S/C12H23N3O2/c1-13-4-2-11(3-5-13)15-8-6-14(7-9-15)10-12(16)17/h11H,2-10H2,1H3,(H,16,17) |

InChI Key |

ODWVJYOJTZOWLY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N2CCN(CC2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves coupling a protected or unprotected piperazine derivative bearing the 1-methylpiperidin-4-yl substituent with a glycine or glycine derivative to introduce the acetic acid functionality. The key steps include:

- Preparation or procurement of 4-(1-methylpiperidin-4-yl)piperazine as the starting amine.

- Coupling with a glycine equivalent, often using activated esters or acid halides.

- Deprotection and purification to yield the target acetic acid compound.

Detailed Synthetic Procedures from Patent Literature

According to patent WO2003010160A2, a representative method involves the following steps:

Step 1: Preparation of Boc-protected glycine derivative

Di-tert-butyl dicarbonate is reacted with D-propargylglycine in aqueous NaOH at 0 °C to room temperature to form Boc-D-propargylglycine. This step ensures protection of the amino acid functionality for subsequent coupling.

Step 2: Coupling with 4-(1-methylpiperidin-4-yl)piperazine

Boc-D-propargylglycine is coupled with 4-(1-methylpiperidin-4-yl)piperazine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in dichloromethane with diisopropylethylamine as base at room temperature overnight. This forms the amide linkage.

Step 3: Deprotection and purification

The Boc protecting group is removed under acidic conditions, and the product is purified by extraction and chromatography.

Reaction Conditions and Notes:

- The coupling reaction is typically performed at temperatures ranging from 0 to 50 °C, preferably ambient temperature.

- Triethylamine or diisopropylethylamine is used as a base to scavenge acids formed during coupling.

- Organic solvents such as dichloromethane are preferred for their ability to dissolve reagents and control reaction rates.

- Reaction temperature control (from -25 to 25 °C) is crucial to minimize side reactions and maximize yield.

Alternative Synthetic Route: Nucleophilic Substitution

Analytical Characterization Supporting Preparation

NMR Spectroscopy: Proton NMR (1H NMR) shows characteristic peaks for piperidine and piperazine methylene groups (δ 2.5–3.5 ppm), methyl substituent (around δ 2.2–2.5 ppm), and broad carboxylic acid proton signals (δ 12–13 ppm).

Mass Spectrometry: HPLC-MS confirms molecular ion peaks consistent with the molecular weight (~ 172 g/mol for related acetic acid derivatives).

Elemental Analysis: Matches theoretical carbon, hydrogen, and nitrogen percentages, confirming purity and correct molecular formula.

Research Discoveries and Optimization Insights

Base Selection: Triethylamine and diisopropylethylamine are preferred bases in coupling reactions to neutralize acids and improve yields.

Temperature Control: Maintaining reaction temperatures between 0 and 25 °C minimizes side reactions and decomposition.

Solvent Choice: Dichloromethane is favored for coupling due to its inertness and solvation properties; polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.

Protecting Groups: Boc protection of amino acids is critical to prevent side reactions during coupling.

Purification: Chromatographic techniques such as silica gel column chromatography with appropriate solvent gradients ensure high purity.

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

The acetic acid group undergoes standard carboxylic acid reactions, including esterification and amidation.

Esterification

Reaction with alcohols under acidic conditions yields esters. For example, methanol in the presence of H₂SO₄ produces methyl esters. While direct data for this compound is limited, analogous hydrolysis reactions (reverse process) are documented .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl 2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)acetate | N.R. | (analogy) |

Amidation

Activation of the carboxylic acid using coupling agents (e.g., EDC/HOBt) enables amide bond formation with primary amines .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amidation | EDC, HOBt, DIPEA, R-NH₂ | 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetamide derivatives | N.R. | (analogy) |

Conjugation via NHS Ester Activation

The carboxylic acid can be activated as an N-hydroxysuccinimide (NHS) ester for conjugation with amines, a strategy employed in synthesizing polyamine-drug conjugates .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NHS Ester Conjugation | NHS, DCC, CH₂Cl₂, 0°C; then primary amine | Conjugated amides (e.g., PA2.1, PA3.1 analogues) | 30–61% |

Piperazine Functionalization

The secondary amine on the piperazine ring participates in alkylation and acylation reactions.

Sulfonamide Formation

Reaction with sulfonyl chlorides (e.g., 2,3,4,5,6-pentafluorobenzenesulfonyl chloride) forms sulfonamide derivatives under mild conditions .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonylation | Pentafluorobenzenesulfonyl chloride, CH₂Cl₂ | Sulfonamide derivatives | 56–84% |

Alkylation/Acylation

The piperazine nitrogen reacts with alkyl halides or acyl chlorides, a common strategy in piperazine-containing drug synthesis .

Comparative Reactivity with Related Compounds

The piperazine ring distinguishes this compound from simpler analogues like 2-(1-methylpiperidin-4-yl)acetic acid (PubChem CID 428619) .

| Compound | Key Reactivity Differences |

|---|---|

| 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid | Piperazine enables sulfonylation/alkylation; acetic acid allows conjugation via NHS esters. |

| 2-(1-Methylpiperidin-4-yl)acetic acid | Lacks piperazine, limiting nitrogen-centered reactions; reactivity focused on carboxylic acid. |

Scientific Research Applications

2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Biology: The compound is studied for its potential effects on various biological pathways and its interactions with biological targets.

Industry: It is used in the development of new materials and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and biological activities:

Key Observations:

Substituent Impact on Activity: The Boc group in 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetic acid enhances solubility and stability during synthesis but requires deprotection for biological activity . Chlorophenyl-benzyl groups in cetirizine derivatives confer high affinity for histamine H1 receptors, enabling antihistaminic effects . Aryl substituents (e.g., acetyl, cyano) in 2-(piperidin-4-yl)acetic acids improve sEH inhibition by modulating electronic and steric properties .

Linker Modifications :

- Ethoxy linkers (as in cetirizine) extend the molecule’s reach to bind receptors, while direct acetic acid attachment (as in sEH inhibitors) optimizes enzyme active-site interactions .

Pharmacological and Physicochemical Properties

Activity Comparison:

- sEH Inhibitors (e.g., 9a–9d): IC50 values range from 1–100 nM, depending on aryl substituents .

- Antihistamines (e.g., cetirizine): Ki values for H1 receptors < 10 nM, with prolonged duration due to slow dissociation .

Physicochemical Data:

Biological Activity

2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid, also known by its CAS number 87647-06-1, is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methylpiperidine group and an acetic acid moiety. Its molecular formula is with a molecular weight of approximately 240.32 g/mol.

Research indicates that this compound may act through various mechanisms:

- Receptor Interaction : It is hypothesized to interact with neurotransmitter receptors, particularly those associated with the central nervous system (CNS), which may influence mood and anxiety pathways.

- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially inhibiting bacterial growth.

In Vitro Studies

In vitro assays have demonstrated that the compound can modulate neurotransmitter systems. For instance:

- Serotonin Receptors : It has shown affinity for serotonin receptors, which are critical in regulating mood and anxiety.

- Dopamine Receptors : Preliminary data suggest potential interactions with dopamine receptors, which could have implications for treating disorders like schizophrenia.

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential:

- Behavioral Tests : Animal models subjected to behavioral tests (e.g., forced swim test) indicated that the compound may possess antidepressant-like effects.

- Antimicrobial Testing : Efficacy against certain bacterial strains was noted, supporting its potential use as an antimicrobial agent.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antidepressant Activity : A study conducted on rodents demonstrated that administration of the compound led to a significant reduction in depressive-like behaviors compared to control groups.

- Bacterial Inhibition : Another study assessed the antimicrobial properties against Staphylococcus aureus, showing a notable reduction in bacterial viability at specific concentrations.

Data Table: Summary of Biological Activity

| Study Type | Biological Activity | Findings |

|---|---|---|

| In Vitro | Serotonin Receptor Modulation | Affinity for 5-HT receptors; potential anxiolytic effects |

| In Vivo | Antidepressant-Like Effects | Reduced depressive behaviors in rodent models |

| Antimicrobial Testing | Bacterial Growth Inhibition | Effective against Staphylococcus aureus |

Q & A

Q. What are the standard synthetic routes for 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)acetic acid, and what analytical techniques are used for structural validation?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions involving piperazine and methylpiperidine derivatives. For example, similar piperazine-acetic acid derivatives are synthesized by reacting 1-methyl-4-piperidone with amines or carboxylic acid derivatives under reflux conditions, followed by purification via column chromatography . Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments (e.g., distinguishing piperazine and methylpiperidine protons) .

- Mass Spectrometry (MS) : For molecular ion peak verification and fragmentation pattern analysis .

- X-ray Crystallography : Programs like SHELXL refine crystal structures to confirm stereochemistry and bond geometries .

Q. How do the piperazine and methylpiperidine moieties influence the compound’s physicochemical properties?

Methodological Answer: The piperazine ring enhances water solubility due to its polar nitrogen atoms, while the methylpiperidine group contributes to lipophilicity, affecting membrane permeability. Key properties include:

| Property | Value/Characteristic | Source |

|---|---|---|

| Molecular Weight | ~306.4 g/mol (estimated) | Derived |

| Solubility | Moderate in polar solvents | Inferred |

| Stability | Stable at 2–8°C (hydrolysis-sensitive) |

These properties guide solvent selection (e.g., DMSO for assays) and storage conditions (refrigeration for long-term stability).

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for this compound, particularly when isolating stereoisomers?

Methodological Answer: Low yields often arise from competing side reactions (e.g., over-alkylation). Strategies include:

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding to histamine H1 receptors (relevant to antihistamine activity, as seen in cetirizine analogs) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., using GROMACS) .

- QSAR Modeling : Correlate structural features (e.g., piperazine ring basicity) with receptor affinity .

Q. How should researchers address contradictory data in receptor binding studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor subtype specificity. Mitigation strategies:

- Standardized Assays : Use certified reference materials (e.g., USP standards) for calibration .

- Control Experiments : Include positive controls (e.g., cetirizine for H1 receptor studies) .

- Meta-Analysis : Cross-validate results with orthogonal techniques (e.g., SPR vs. radioligand binding) .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s solubility in aqueous buffers.

Resolution Workflow :

Validate Purity : HPLC analysis to rule out impurities affecting solubility .

Buffer Optimization : Test solubility in phosphate-buffered saline (PBS) vs. Tris-HCl at varying pH .

Comparative Studies : Compare with structurally analogous compounds (e.g., 2-(4-(2-hydroxyethyl)piperazin-1-yl)acetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.